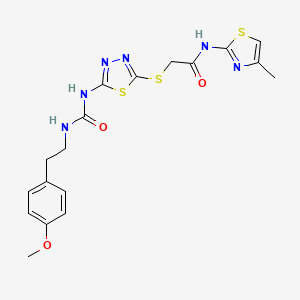

2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H20N6O3S3 and its molecular weight is 464.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that integrates various pharmacologically relevant scaffolds, including thiadiazole and thiazole moieties. This article explores its biological activity, focusing on its potential therapeutic applications based on existing research.

Structural Features

This compound features:

- Thiadiazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Thioether linkage : Enhances lipophilicity and may influence membrane permeability.

- Ureido group : Potentially involved in enzyme inhibition and receptor interactions.

- Methoxyphenethyl moiety : May contribute to the compound's overall bioactivity through hydrophobic interactions.

Biological Activities

Research indicates that compounds containing the thiadiazole scaffold exhibit a broad spectrum of biological activities:

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. For instance, compounds with similar structures have been effective against various Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls or inhibit essential enzymes .

Anticancer Properties

1,3,4-Thiadiazole derivatives have been extensively studied for their anticancer potential. In vitro studies demonstrate that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, a derivative with a similar structure exhibited an IC50 value of 0.097 mM against C6 (rat brain) cancer cells, indicating promising cytotoxic effects .

Anti-inflammatory Effects

Compounds in this class have also been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The ureido group likely plays a crucial role in binding to active sites of enzymes involved in disease pathways.

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Comparative Biological Activity Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Acetamido-1,3,4-thiadiazole | Thiadiazole ring; acetamide group | Antimicrobial |

| 2-Aminothiazole | Thiazole ring; amino group | Antitumor activity |

| N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Thiadiazole; sulfonamide | Diuretic properties |

Case Studies

- Anticancer Evaluation : A study assessed various thiadiazole derivatives for cytotoxicity against human cancer cell lines using the MTT assay. Results indicated that modifications to the thiadiazole scaffold could enhance anticancer activity while maintaining selectivity towards normal cells .

- Antimicrobial Screening : Another investigation focused on the antibacterial activity of thiadiazole derivatives against multiple bacterial strains. Certain derivatives demonstrated significant inhibition zones in agar diffusion tests, underscoring their potential as antimicrobial agents .

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide have been evaluated for their cytotoxic effects against various cancer cell lines, including:

- Prostate Cancer (PC3)

- Colon Cancer (HT-29)

- Neuroblastoma (SKNMC)

In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

Case Studies

Several case studies illustrate the efficacy of thiadiazole derivatives in cancer treatment:

- Study on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-Phenylacetamide Derivatives : This study synthesized a series of derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that while none surpassed doxorubicin's efficacy, some showed promising activity at specific concentrations .

- Novel Urea and Thiourea Analogues : Research focused on synthesizing novel analogues targeting TACE (tumor necrosis factor-alpha converting enzyme). These compounds demonstrated significant antiproliferative activity against MDA-MB 231 breast cancer cells, suggesting that structural modifications could enhance their therapeutic potential .

化学反応の分析

Hydrolysis of the Acetamide Group

The N-(4-methylthiazol-2-yl)acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid. This reaction is typical for amide groups, which are susceptible to cleavage by water in the presence of catalysts like acids (e.g., HCl) or bases (e.g., NaOH) .

| Reaction Type | Products | Conditions |

|---|---|---|

| Acidic Hydrolysis | Carboxylic acid + 4-methylthiazol-2-amine | HCl, heat |

| Basic Hydrolysis | Carboxylate salt + 4-methylthiazol-2-amine | NaOH, heat |

This reaction is critical for generating intermediates in medicinal chemistry, particularly for optimizing drug solubility or stability .

Redox Chemistry of the Thiadiazole Ring

The 1,3,4-thiadiazole core participates in redox reactions, influenced by its sulfur and nitrogen atoms. For example:

-

Oxidation : The thione group (if present) can oxidize to a thione oxide, altering the electronic environment of the ring.

-

Reduction : Thiadiazoles may undergo reductive cleavage under strong reducing agents (e.g., LiAlH4), breaking the ring structure .

These reactions are significant for modulating biological activity, as oxidized thiadiazoles often show enhanced cytotoxicity .

Nucleophilic Substitution at the Thio Group

The thio group (-S-) attached to the thiadiazole acts as a leaving group, enabling nucleophilic substitution. For instance:

-

Amination : Reaction with amines (e.g., NH3) replaces the thio group with an amino group.

-

Oxygenation : Substitution with hydroxyl (-OH) or alkoxide groups under basic conditions.

This reactivity is exploited in synthesizing analogs with varied biological profiles .

Modification of the Ureido Group

The 3-(4-methoxyphenethyl)ureido moiety is reactive due to its carbonyl and amino groups:

-

Hydrolysis : Converts ureido to urea under acidic or enzymatic conditions.

-

Alkylation/Acylation : The amino group can undergo alkylation or acylation to form derivatives with altered lipophilicity.

| Reaction Type | Products | Conditions |

|---|---|---|

| Ureido to Urea | Urea + 4-methoxyphenethylamine | HCl, heat |

| Acylation | N-acylated ureido derivative | Acyl chloride, base |

These modifications are often used to optimize drug permeability or target binding.

Biochemical Interactions

The compound’s thiadiazole and thiazole motifs enable interactions with biological targets:

-

Enzyme Inhibition : Thiadiazoles are known to inhibit tubulin polymerization, disrupting microtubule dynamics in cancer cells .

-

Antimicrobial Activity : The thiazole ring contributes to interactions with bacterial enzymes or DNA, as observed in similar derivatives .

Stability and Degradation

特性

IUPAC Name |

2-[[5-[2-(4-methoxyphenyl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O3S3/c1-11-9-28-16(20-11)21-14(25)10-29-18-24-23-17(30-18)22-15(26)19-8-7-12-3-5-13(27-2)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,20,21,25)(H2,19,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHHXIOUACUOAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)NCCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。